Cas no 3207-04-3 (Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]-)
![Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- structure](https://www.kuujia.com/scimg/cas/3207-04-3x500.png)
Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]-
- 3-Allyloxymethyl-3-ethyl-oxetane
- 3-[(Allyloxy)methyl]-3-ethyloxetane
- 3-Ethyl-3-[(2-propen-1-yloxy)methyl]oxetane
- Oxetane, 3-ethyl-3-[(2-propen-1-yloxy)methyl]-
- 3-ethyl-3-allyloxymethyloxetane
- DB-165833
- SCHEMBL633580
- 3207-04-3
- F89589
- 3-((Allyloxy)methyl)-3-ethyloxetane
- 3-(allyloxymethyl)-3-ethyl-oxetane
- 3-allyloxymethyl-3-ethyloxetane
- 3-ethyl-3-[(prop-2-en-1-yloxy)methyl]oxetane
- MFCD17012910
- QOZLLNFAKXRSQL-UHFFFAOYSA-N
- 3-ethyl-3-(prop-2-enoxymethyl)oxetane
- A3362
-
- Inchi: InChI=1S/C9H16O2/c1-3-5-10-6-9(4-2)7-11-8-9/h3H,1,4-8H2,2H3
- InChI Key: QOZLLNFAKXRSQL-UHFFFAOYSA-N
- SMILES: CCC1(COC1)COCC=C
Computed Properties
- Exact Mass: 156.11508
- Monoisotopic Mass: 156.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1316487-10G |
3-(allyloxymethyl)-3-ethyl-oxetane |
3207-04-3 | 97% | 10g |
$400 | 2024-07-21 | |
Chemenu | CM394293-1g |
3-[(Allyloxy)methyl]-3-ethyloxetane |
3207-04-3 | 95%+ | 1g |
$152 | 2023-03-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3362-1G |
3-[(Allyloxy)methyl]-3-ethyloxetane |
3207-04-3 | >98.0%(GC) | 1g |
¥250.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3362-1G |
Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- |
3207-04-3 | 98.0%(GC) | 1G |
¥590.0 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3362-5G |
Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- |
3207-04-3 | 98.0%(GC) | 5g |
¥2490.0 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3362-5G |
Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- |
3207-04-3 | 98.0%(GC) | 5G |
¥2490.0 | 2022-09-28 | |
abcr | AB568183-5g |
3-[(Allyloxy)methyl]-3-ethyloxetane, 98%; . |
3207-04-3 | 98% | 5g |
€359.70 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB760-100g |
3-(allyloxymethyl)-3-ethyl-oxetane |
3207-04-3 | 95% | 100g |
¥10890.0 | 2024-04-20 | |
eNovation Chemicals LLC | Y1316487-50g |
3-(allyloxymethyl)-3-ethyl-oxetane |
3207-04-3 | 97% | 50g |
$1210 | 2024-07-21 | |
A2B Chem LLC | BA01713-1g |
3-[(Allyloxy)methyl]-3-ethyloxetane |
3207-04-3 | 95% | 1g |
$72.00 | 2024-04-20 |
Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- Related Literature
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Additional information on Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]-
Professional Introduction to Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- (CAS No: 3207-04-3)
The compound Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]-, identified by its CAS number 3207-04-3, is a significant molecule in the realm of chemical and pharmaceutical research. This heterocyclic compound belongs to the oxetane family, characterized by a three-membered ring containing two carbon atoms and one oxygen atom. The structural uniqueness of this compound makes it a subject of intense interest in various scientific applications, particularly in medicinal chemistry and materials science.
The molecular structure of 3-ethyl-3-[(2-propenyloxy)methyl]-oxetane features a central oxetane ring substituted with an ethyl group at the third position and a methoxypropenyl group at the second position. This specific arrangement imparts unique reactivity and potential utility in synthetic chemistry. The presence of the double bond in the methoxypropenyl group enhances its capability to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
In recent years, the pharmaceutical industry has shown considerable interest in oxetane derivatives due to their potential as bioactive molecules. The flexibility of the oxetane ring allows for conformational diversity, which can be exploited to enhance binding affinity to biological targets. Specifically, 3-ethyl-3-[(2-propenyloxy)methyl]-oxetane has been explored as a scaffold for developing novel therapeutic agents. Its ability to undergo ring-opening reactions under controlled conditions makes it an attractive candidate for drug design, particularly in the synthesis of peptidomimetics and other bioactive small molecules.
One of the most compelling aspects of this compound is its role in polymer chemistry. Oxetane-based monomers can be polymerized to produce materials with tailored properties. The incorporation of functional groups such as the ethyl and methoxypropenyl substituents allows for fine-tuning of polymer characteristics, including thermal stability, mechanical strength, and biodegradability. Recent studies have demonstrated the utility of Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- in creating advanced materials for biomedical applications, such as biodegradable scaffolds for tissue engineering and drug delivery systems.
The synthesis of CAS No 3207-04-3 involves multi-step organic reactions that highlight its synthetic versatility. The process typically begins with the preparation of an oxetane precursor followed by functionalization with ethyl and methoxypropenyl groups. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and regioselective functionalization strategies, have been employed to achieve high yields and purity. These synthetic advancements underscore the compound's importance as a building block in modern chemical synthesis.
From a biological perspective, the potential applications of 3-ethyl-3-[(2-propenyloxy)methyl]-oxetane are vast. Its structural motif suggests interactions with biological macromolecules such as proteins and nucleic acids. Researchers are investigating its potential as an inhibitor or modulator of various enzymatic pathways. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain therapeutic targets, making it a promising candidate for further pharmacological exploration.
The material science applications of this compound are equally fascinating. Polymers derived from oxetane monomers exhibit unique properties that make them suitable for advanced technological applications. For instance, they can be used to develop high-performance coatings with enhanced durability and chemical resistance. Additionally, their biodegradable nature positions them as environmentally friendly alternatives to traditional polymers in packaging and consumer products.
The regulatory landscape for compounds like Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- (CAS No: 3207-04-3) is generally favorable for research and development purposes. As it does not fall under restricted categories such as hazardous or controlled substances, it can be more readily utilized in industrial and academic settings without stringent regulatory hurdles. This accessibility fosters innovation and accelerates the development of new applications.
In conclusion, Oxetane, 3-ethyl-3-[(2-propenyloxy)methyl]- represents a versatile and intriguing molecule with significant potential across multiple domains of chemistry and biology. Its unique structural features enable diverse applications ranging from drug discovery to advanced materials engineering. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, solidifying its place as a cornerstone molecule in modern chemical science.
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